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Compound of Interest

Compound Name: 2-Bromo-4-methoxypyridine

Cat. No.: B110594 Get Quote

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-4-methoxypyridine

Abstract
This technical guide provides a comprehensive, methodology-focused walkthrough for the

definitive structure elucidation of 2-bromo-4-methoxypyridine (CAS No: 89488-29-9).

Designed for researchers, chemists, and quality control professionals, this document moves

beyond simple data reporting to detail the integrated application of Mass Spectrometry (MS),

Fourier-Transform Infrared (FT-IR) Spectroscopy, and advanced Nuclear Magnetic Resonance

(NMR) techniques. Each section explains the causal logic behind the experimental choices and

provides field-proven protocols. The guide culminates in a synthesized analysis, demonstrating

how multi-faceted data streams converge to provide an unambiguous structural confirmation,

reinforced by 2D NMR correlation principles.

Introduction and Strategic Overview
2-Bromo-4-methoxypyridine is a key heterocyclic building block in medicinal and materials

chemistry.[1] Its utility as a synthetic intermediate demands rigorous and unequivocal structural

verification to ensure downstream reaction success, patentability, and regulatory compliance.

The presence of multiple substituents on the pyridine ring necessitates a sophisticated

analytical approach to prevent misidentification with structural isomers.

The core principle of modern structure elucidation is one of orthogonal confirmation. No single

technique is sufficient; instead, we build a self-validating system where the weaknesses of one
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method are covered by the strengths of another. Mass spectrometry provides the molecular

formula, infrared spectroscopy identifies key functional groups, and a suite of 1D and 2D NMR

experiments maps the precise atomic connectivity.

Molecular Properties Summary
A foundational overview of the target analyte's properties is the first step in any analytical

campaign.

Property Value Source

CAS Number 89488-29-9 [2][3]

Molecular Formula C₆H₆BrNO [2][3]

Molecular Weight 188.02 g/mol [3]

Monoisotopic Mass 186.96328 Da [3]

Appearance
Light-yellow to yellow to brown

solid or liquid
[1]

Purity (Typical) ≥95% [1]

Integrated Analytical Workflow
The logical flow for elucidating an unknown or verifying a known structure follows a deliberate

sequence. We begin with low-resolution, high-throughput methods to confirm mass and

elemental composition, followed by functional group analysis, and conclude with high-

resolution mapping of the molecular skeleton.
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Step 3: Connectivity Mapping

Mass Spectrometry (MS) Molecular Formula & Weight Confirmed Infrared (IR) Spectroscopy

Key Bonds Identified
(C-O, C=N, C-H, etc.)

Reveals

1D NMR ('H, '³C) 2D NMR (COSY, HSQC, HMBC)

Final Structure Confirmed

Provides Unambiguous
Atom-Atom Connectivity

Click to download full resolution via product page

Caption: Integrated workflow for the structure elucidation of 2-bromo-4-methoxypyridine.

Mass Spectrometry (MS) for Formula Confirmation
Expertise & Causality: MS is the first-line technique because it directly measures the mass-to-

charge ratio (m/z), providing the most rapid and accurate confirmation of molecular weight and,

with high resolution, the elemental formula. For a halogenated compound, MS is particularly

powerful due to the characteristic isotopic distribution of bromine.

Experimental Protocol: GC-MS
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This protocol is representative for obtaining electron ionization (EI) mass spectra for volatile

compounds like the target analyte.[4]

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of 2-bromo-4-methoxypyridine
in a volatile solvent such as dichloromethane or ethyl acetate.

GC-MS System Parameters:

Injector: 250 °C, Split mode (e.g., 50:1).

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Program: Initial temperature of 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C

(hold 5 min).

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 350.

Source Temperature: 230 °C.

Injection & Acquisition: Inject 1 µL of the sample solution and acquire the data.

Data Analysis: Extract the mass spectrum from the total ion chromatogram (TIC) peak

corresponding to the analyte.

Data Analysis and Interpretation
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement,

which is crucial for confirming the elemental composition.

Molecular Formula Confirmation: The experimental monoisotopic mass was found to be

187.9708 for the [M+H]⁺ ion.[2] This correlates exceptionally well with the calculated mass of

187.9711 for C₆H₇BrNO⁺, confirming the molecular formula.[2]

Bromine Isotope Pattern: A key validation checkpoint is the presence of two major peaks in

the molecular ion cluster, separated by 2 m/z units, with nearly equal intensity (1:1 ratio).
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This is the signature of a molecule containing a single bromine atom (⁵⁰·⁵% ⁷⁹Br and ⁴⁹·⁵%

⁸¹Br). The expected peaks would be at m/z 187 and 189.

Fragmentation Analysis: Under EI conditions, predictable fragmentation supports the

structure. Key expected fragments for 2-bromo-4-methoxypyridine include:

[M-Br]⁺ (m/z 108): Loss of the bromine radical, a common fragmentation for bromo-

aromatics.

[M-CH₃]⁺ (m/z 172/174): Loss of a methyl radical from the methoxy group.

[M-CHO]⁺ (m/z 158/160): Loss of a formyl radical, often seen with methoxy-aromatics.

Infrared (IR) Spectroscopy for Functional Group
Analysis
Expertise & Causality: FT-IR spectroscopy is a rapid, non-destructive technique that probes the

vibrational frequencies of chemical bonds. It serves as a crucial "fingerprinting" method to

confirm the presence of the expected functional groups (aromatic ring, ether linkage, C-H

bonds) and the absence of unexpected ones (e.g., -OH or C=O).

Experimental Protocol: FT-IR (Thin Film)
This protocol is suitable for liquid samples or low-melting solids.[4]

Background Acquisition: Ensure the sample chamber is clean and empty. Run a background

scan to measure atmospheric H₂O and CO₂; this will be automatically subtracted from the

sample spectrum.

Sample Preparation: Place one drop of the neat sample onto a polished salt plate (NaCl or

KBr). Carefully place a second plate on top to create a thin, uniform liquid film.

Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder. Acquire

the spectrum, co-adding 16-32 scans to improve the signal-to-noise ratio over a range of

4000-600 cm⁻¹.
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Data Processing: The instrument software will generate the final transmittance or

absorbance spectrum. Label the major absorption peaks.

Data Analysis and Interpretation
The experimental FT-IR spectrum shows several key absorption bands that are consistent with

the proposed structure.[2]

Wavenumber
(cm⁻¹)

Assignment Functional Group Rationale

2956, 2925, 2851
C-H Asymmetric &

Symmetric Stretching

Methyl (sp³) &

Aromatic (sp²)

Confirms the

presence of both

methoxy and aromatic

C-H bonds.

~1580-1450
C=C and C=N Ring

Stretching
Pyridine Ring

Characteristic

vibrations for aromatic

and heteroaromatic

rings.

~1250-1200
C-O-C Asymmetric

Stretching
Aryl-alkyl ether

Strong, characteristic

absorption confirming

the methoxy group's

ether linkage.

~1050-1020
C-O-C Symmetric

Stretching
Aryl-alkyl ether

A second, often

weaker, band

supporting the ether

assignment.

Below 800 C-Br Stretching Bromo-pyridine

The C-Br bond

vibration typically

appears in the

fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed

information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms. For

substituted pyridines, where subtle electronic effects dictate chemical shifts, a multi-pronged

NMR approach is not just beneficial, but essential for unambiguous assignment.

Experimental Protocol: General NMR
Sample Preparation: Dissolve 10-20 mg of 2-bromo-4-methoxypyridine in ~0.6 mL of

deuterated chloroform (CDCl₃).[5] CDCl₃ is a good first choice for its solubilizing power and

well-defined residual solvent peaks for calibration.

¹H NMR Acquisition: On a ≥300 MHz spectrometer, acquire the spectrum using a standard

pulse program. A sufficient number of scans (e.g., 8-16) should be used to achieve a good

signal-to-noise ratio.[5]

¹³C{¹H} NMR Acquisition: Using a proton-decoupled pulse program, acquire the carbon

spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 128-

1024) and a short relaxation delay (1-2 s) are required.[5]

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired data. Calibrate the ¹H spectrum to the residual CHCl₃ peak at δ 7.26 ppm and

the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.[4]

¹H NMR Analysis: The Proton Skeleton
The proton NMR spectrum provides the first direct view of the substitution pattern. The

experimental data shows three distinct aromatic signals and one methyl signal, consistent with

the structure.[2]
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Proton
Assignment

Experimental δ
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale for
Assignment

H-6 8.16 - 8.18 Doublet (d) 6.0

Most downfield

proton due to

proximity to the

electronegative

nitrogen atom.

Coupled only to

H-5 (ortho

coupling).

H-3 7.00 - 7.01 Doublet (d) 2.4

Shielded relative

to H-6. Coupled

only to H-5 (meta

coupling),

resulting in a

small J value.

H-5 6.78 - 6.80
Doublet of

Doublets (dd)
5.9, 2.4

Most upfield

aromatic proton,

influenced by the

electron-donating

methoxy group.

Split by both H-6

(ortho, large J)

and H-3 (meta,

small J).

-OCH₃ 3.86 Singlet (s) N/A

Characteristic

chemical shift for

a methoxy group

on an aromatic

ring. No adjacent

protons, hence a

singlet.
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¹³C NMR Analysis: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum reveals six distinct carbon signals, as expected for

the molecule's symmetry.[2] DEPT-135 or DEPT-90 experiments would be used to empirically

distinguish between quaternary (C), methine (CH), and methyl (CH₃) carbons, but we can

assign them logically based on established chemical shift principles.
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Carbon
Assignment

Experimental δ
(ppm)

Carbon Type
(Predicted)

Rationale for
Assignment

C-4 166.8 Quaternary (C)

Most downfield signal.

Directly attached to

the highly electron-

donating oxygen

atom, causing

significant

deshielding.

C-6 150.6 Methine (CH)

Downfield CH carbon,

adjacent to the

electronegative

nitrogen.

C-2 143.0 Quaternary (C)

Downfield quaternary

carbon, directly

attached to the

electronegative

bromine atom (heavy

atom effect).

C-5 113.2 Methine (CH)

Shielded CH carbon,

influenced by the

electron-donating

effect of the para-

methoxy group.

C-3 110.2 Methine (CH)

Most shielded

aromatic carbon, ortho

to the strongly

donating methoxy

group.

-OCH₃ 55.6 Methyl (CH₃)

Typical chemical shift

for a methoxy group

carbon.
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2D NMR: Unambiguous Confirmation of Connectivity
While 1D NMR provides strong evidence, 2D NMR experiments provide definitive proof of the

atomic connections. They are the final arbiter in any rigorous structure elucidation.[6]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to

each other. For 2-bromo-4-methoxypyridine, a COSY spectrum would show a cross-peak

between the signals at δ 8.17 (H-6) and δ 6.79 (H-5), and another between δ 6.79 (H-5) and

δ 7.00 (H-3). This confirms the H6-H5-H3 connectivity path.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

directly to the carbon it is attached to. It would show the following key correlations: δ 8.17

(¹H) → δ 150.6 (¹³C); δ 6.79 (¹H) → δ 113.2 (¹³C); δ 7.00 (¹H) → δ 110.2 (¹³C); and δ 3.86

(¹H) → δ 55.6 (¹³C). This definitively links the proton and carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful

experiment for piecing together the full molecular puzzle, as it shows correlations between

protons and carbons that are 2 or 3 bonds away.[6] It is essential for placing the substituents

and quaternary carbons.

The following diagram illustrates the key HMBC correlations that would provide final,

unequivocal proof of the structure.

2-Bromo-4-methoxypyridine Key HMBC Correlations

H (-OCH₃)
δ 3.86

C-4
δ 166.8

3-bond
(Confirms MeO at C4)

H-6
δ ~8.17

C-2
δ 143.0

3-bond
(Confirms Br at C2)

H-3
δ ~7.00

2-bond

C-5
δ 113.2

2-bond
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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